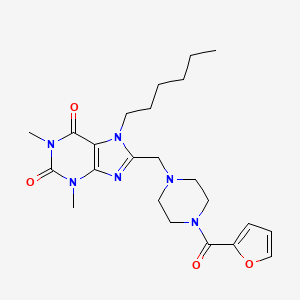
8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O4 and its molecular weight is 456.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C22H30N6O4
- Molecular Weight : 442.51 g/mol
- Structural Features :
- Purine core structure
- Furan-2-carbonyl group
- Piperazine moiety
The purine structure is integral to many biological processes, including those involving nucleotides and nucleic acids. The furan and piperazine groups may enhance its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which require careful control of reaction conditions to ensure high yields and purity. The general synthetic route includes:
- Formation of the furan-2-carbonyl piperazine derivative.
- Methylation of the purine core.
- Final coupling to form the complete structure.
Biological Activities
Research indicates that compounds similar to This compound exhibit various biological activities:
- Anticancer Properties : Potential inhibition of pathways related to tumor growth.
- Neuroprotective Effects : Possible modulation of neuroinflammatory processes through receptor interactions.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Dimethylxanthine | Xanthine derivative | Caffeine-like effects |
| 7-Methylxanthine | Methylated purine | Antioxidant properties |
| 4-(Furan-2-carbonyl)piperazine | Piperazine derivative | Potential neuroprotective effects |
The unique combination of functional groups in the target compound may enhance its specificity and efficacy compared to other similar compounds.
Case Studies and Research Findings
While direct case studies on this specific compound are scarce, relevant research highlights its potential:
- Interaction Studies : Techniques such as molecular docking and binding assays can elucidate how the compound interacts with biological macromolecules.
- In Vivo Studies : Future research could involve animal models to assess therapeutic efficacy and safety profiles.
特性
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4/c1-4-5-6-7-10-29-18(24-20-19(29)22(31)26(3)23(32)25(20)2)16-27-11-13-28(14-12-27)21(30)17-9-8-15-33-17/h8-9,15H,4-7,10-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKTUHNVSUEWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














